4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole
CAS No.:
Cat. No.: VC15806915
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3S |
|---|---|
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | [4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C12H15N3S/c1-3-9-4-6-10(7-5-9)11-8(2)16-12(14-11)15-13/h4-7H,3,13H2,1-2H3,(H,14,15) |
| Standard InChI Key | ZTSTYZGQVSAPMR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=C(SC(=N2)NN)C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The molecular formula of 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole is C₁₂H₁₅N₃S, with a molecular weight of 233.33 g/mol. Its structure comprises a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with the following groups:
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4-Ethylphenyl at position 4: A hydrophobic aromatic group that may influence lipophilicity and receptor binding.
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Hydrazinyl (-NH-NH₂) at position 2: A reactive moiety capable of forming hydrazones or participating in cyclization reactions.
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Methyl (-CH₃) at position 5: A simple alkyl group that modulates electronic and steric properties.
The IUPAC name reflects this substitution pattern: 2-hydrazinyl-4-(4-ethylphenyl)-5-methyl-1,3-thiazole.
Table 1: Key Chemical Identifiers
| Property | Value | Source Citation |
|---|---|---|
| CAS Number | 886494-55-9 | |
| Molecular Formula | C₁₂H₁₅N₃S | |
| Molecular Weight | 233.33 g/mol | |
| Purity Specifications | Discontinued (no data) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of thiazole derivatives typically employs the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halo carbonyl compound . For 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole, a plausible pathway involves:
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Formation of the Thiazole Core:
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Hydrazinolysis:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source Citation |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 5–6 hours | 60–75% | |
| Hydrazide conversion | NH₂NH₂·H₂O, ethanol, reflux | 70–80% |
Challenges in Scalability
The compound is listed as discontinued by suppliers , suggesting challenges in large-scale production. Potential issues include:
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Low stability of the hydrazinyl group under storage conditions.
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Complex purification requirements due to byproducts from incomplete hydrazinolysis.
Physicochemical Properties
Experimental and Predicted Data
While direct data for this compound is scarce, properties can be extrapolated from analogous thiazoles:
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Melting Point: Estimated 120–140°C based on similar hydrazinylthiazoles .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the hydrazinyl group; limited solubility in water.
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Stability: Susceptible to oxidation; storage recommendations include 2–8°C under inert gas .
Table 3: Comparative Physicochemical Data
| Property | 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole | Ethyl 4-methylthiazole-5-carboxylate |
|---|---|---|
| Molecular Weight | 233.33 g/mol | 171.22 g/mol |
| Boiling Point | N/A | 239.1°C |
| LogP (Lipophilicity) | ~2.5 (predicted) | 1.41 |
Hypothetical Biological Activity and Applications
Antiparasitic Activity
Adamantane-containing thiazoles, such as 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine, exhibited potent activity against Trypanosoma brucei (IC₅₀ = 0.80 µM) . The 4-ethylphenyl group in the subject compound may similarly enhance lipophilicity and target binding.
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